3-(Methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid
Description
3-(Methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid is a cyclobutane derivative featuring two functional groups: a methoxycarbonyl (COOCH₃) and a methyl (CH₃) substituent at the 3-position, along with a carboxylic acid group at the 1-position. This compound is likely explored in synthetic organic chemistry for applications in pharmaceuticals, agrochemicals, or materials science due to its strained cyclobutane ring and bifunctional reactivity.
Properties
IUPAC Name |
3-methoxycarbonyl-3-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-8(7(11)12-2)3-5(4-8)6(9)10/h5H,3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHJZJBVUKPJMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2166831-34-9 | |
| Record name | 3-(methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a suitable diene with a carboxylic acid derivative in the presence of a catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-(Methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 3-(Methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The cyclobutane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and other proteins, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Similar Cyclobutane Carboxylic Acid Derivatives
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Aromatic vs. Aliphatic Substituents : Compounds like 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid and 1-(3-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid demonstrate how aromatic substituents enhance molecular weight and alter solubility (e.g., phenyl groups increase hydrophobicity).
- Functional Group Diversity: The 3-oxo group in the 4-methoxyphenyl derivative may facilitate keto-enol tautomerism, unlike the methoxycarbonyl group, which is more electron-withdrawing.
Physicochemical Properties
- Purity and Stability : The 4-methoxyphenyl analog exhibits exceptional purity (99.78% by HPLC) and stability at room temperature , suggesting that bulky substituents may enhance crystallinity.
- Boiling Points and Solubility : Methyl 3-methylenecyclobutane-1-carboxylate (a related ester) has a boiling point of 56–59°C at 20 Torr and a predicted density of 1.01 g/cm³ , highlighting the volatility of ester derivatives compared to carboxylic acids.
Biological Activity
3-(Methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid (CAS Number: 2166831-34-9) is a cyclobutane derivative notable for its unique structural features, including a methoxycarbonyl group and a methyl group attached to the cyclobutane ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.
- Molecular Formula : CHO
- Molecular Weight : 172.18 g/mol
- Structure : The compound features a cyclobutane ring, which contributes to its reactivity and interaction with biological targets.
The biological activity of 3-(Methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid is primarily attributed to its ability to undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various enzymes and proteins, potentially modulating their functions. The compound's structure allows it to participate in diverse biochemical pathways, making it a valuable subject for further research.
Enzyme Interactions
Research indicates that 3-(Methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid can influence enzyme activities, particularly those involved in metabolic pathways. Its interactions may lead to the inhibition or activation of specific enzymes, which could have implications in drug design and therapeutic applications.
Synthesis and Biological Testing
A study involving the synthesis of cyclobutane derivatives highlighted the potential of these compounds in biological applications. The derivatives were tested for their ability to inhibit specific enzyme activities associated with cancer progression. The results indicated that modifications to the cyclobutane structure could enhance biological activity, suggesting that 3-(Methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid could be optimized for improved efficacy .
Comparative Analysis with Analog Compounds
In comparative studies, various cyclobutane derivatives were evaluated for their biological activities. Table 1 summarizes the IC values (the concentration required to inhibit 50% of enzyme activity) of selected compounds:
| Compound Name | IC (µM) | Biological Activity |
|---|---|---|
| 3-(Methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid | TBD | Potential enzyme inhibitor |
| Cyclobutane derivative A | 25 | Moderate anticancer activity |
| Cyclobutane derivative B | 10 | Strong anticancer activity |
Note: TBD indicates that further studies are needed to determine the exact IC value for this compound.
Applications in Research and Industry
The compound has potential applications not only in medicinal chemistry but also in materials science. It can serve as a building block for synthesizing more complex molecules used in drug development and polymer production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
